Cyclo(his-pro)

Description

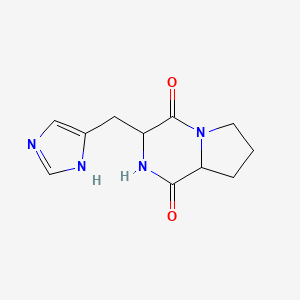

Structure

3D Structure

Properties

IUPAC Name |

(3S,8aS)-3-(1H-imidazol-5-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c16-10-9-2-1-3-15(9)11(17)8(14-10)4-7-5-12-6-13-7/h5-6,8-9H,1-4H2,(H,12,13)(H,14,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKUGCPAQTUSBE-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)N2C1)CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962567 | |

| Record name | Cyclo(L-histidyl-L-proline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53109-32-3 | |

| Record name | Histidylproline diketopiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53109-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclo(his-pro) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053109323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(his-pro) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclo(L-histidyl-L-proline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(1H-imidazol-4-ylmethyl)-, (3S,8aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLO(HIS-PRO) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q10817UXVT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclo(histidyl-proline): A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(histidyl-proline) (CHP), a cyclic dipeptide endogenous to the central nervous system and other tissues, has garnered significant scientific interest since its discovery as a metabolite of Thyrotropin-Releasing Hormone (TRH). Initially characterized by its diverse biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects, CHP is now a subject of intensive research for its therapeutic potential. This technical guide provides an in-depth overview of the discovery and history of CHP, detailed experimental protocols for its characterization, a summary of key quantitative data, and a visualization of its primary signaling pathways.

Discovery and History

Cyclo(histidyl-proline) was first identified as a metabolic product of Thyrotropin-Releasing Hormone (TRH; pGlu-His-ProNH2)[1]. The enzymatic cleavage of the N-terminal pyroglutamyl residue from TRH by pyroglutamyl aminopeptidase yields the linear dipeptide histidyl-proline, which then undergoes an intramolecular cyclization to form the stable diketopiperazine structure of CHP[2][3]. This metabolic pathway was a pivotal discovery in understanding the endogenous lifecycle of neuropeptides.

Early research in the 1970s and 1980s focused on elucidating the distribution and biological activities of CHP. It was found to be present in various tissues, including the brain, spinal cord, and gastrointestinal tract, as well as in body fluids like blood, cerebrospinal fluid (CSF), and semen[4]. Notably, CHP was also identified in various common food sources, suggesting a potential dietary contribution to its physiological levels[5].

Initial studies explored its diverse physiological roles, including its effects on the central nervous system. While some early reports suggested an anorectic (appetite-suppressing) effect, subsequent, more detailed investigations did not consistently support this finding[6][7]. However, its neuroprotective properties became increasingly evident, laying the groundwork for future research into its therapeutic applications.

Quantitative Data

The following tables summarize key quantitative data from various studies on Cyclo(histidyl-proline).

Table 1: Binding Affinities of Cyclo(histidyl-proline)

| Ligand | Preparation | Assay Method | Kd (M) | Reference |

| [3H]-Cyclo(His-Pro) | Rat liver membrane | Scatchard analysis | 7 x 10-8 | [8] |

| [3H]-Cyclo(His-Pro) | Bovine adrenal cortical particles | Kinetic studies | ~900 x 10-9 | [3] |

Table 2: In Vitro Efficacy of Cyclo(histidyl-proline)

| Target | Cell Line / System | Parameter | Value | Reference |

| GAPC1 | Purified enzyme | IC50 | ~200 µM | [9][10] |

| Human GAPDH | Purified enzyme | IC50 | 70 µM | [9] |

| NF-κB Nuclear Translocation | PC12 cells | Effective Concentration | 50 µM | [11] |

| Nrf2 Nuclear Accumulation | PC12 cells | Effective Concentration | 50 µM | [12] |

Table 3: In Vivo Efficacy of Cyclo(histidyl-proline)

| Animal Model | Treatment | Dosage | Effect | Reference |

| Mouse ear edema (TPA-induced) | Topical application | 1.8 mg/ear | Reduced edema | [11] |

| Mouse model of LPS-induced gliosis | Intraperitoneal injection | 2.5 mg/kg | Reduced TNF-α and IL-1β | [13] |

| Mouse model of NAFLD | Oral gavage | 20 mg/kg (3 times/week) | Reduced steatosis, fibrosis, and inflammation | [13] |

Experimental Protocols

Synthesis of Cyclo(histidyl-proline)

Early Chemical Synthesis: One of the initial methods for synthesizing the stereoisomers of cyclo(histidylproline) involved standard peptide chemistry techniques. While specific details of early syntheses are found in specialized literature, a general approach involves the coupling of protected histidine and proline amino acids, followed by deprotection and cyclization[14].

Enzymatic Synthesis: CHP can be generated from TRH using the enzyme pyroglutamyl peptidase, which cleaves the pyroglutamic acid residue. This can be followed by spontaneous cyclization of the resulting histidyl-proline dipeptide[1][15]. The rate of this cyclization is pH-dependent, being maximal at a pH of 6-7[6].

Radioligand Binding Assay for Receptor Characterization

This protocol is based on the characterization of CHP binding sites in rat liver membranes[8].

-

Membrane Preparation:

-

Homogenize fresh rat liver tissue in a suitable buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction.

-

Wash the pellet multiple times by resuspension and centrifugation to remove cytosolic contaminants.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Assay:

-

Incubate the membrane preparation with varying concentrations of 3H-labeled Cyclo(His-Pro).

-

To determine non-specific binding, perform parallel incubations in the presence of a high concentration of unlabeled CHP.

-

Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Perform Scatchard analysis by plotting the ratio of bound/free radioligand against the concentration of bound radioligand.

-

The dissociation constant (Kd) and the maximum number of binding sites (Bmax) can be determined from the slope and x-intercept of the Scatchard plot, respectively.

-

In Vitro Assay for Nrf2 Activation

This protocol is based on studies investigating the effect of CHP on the Nrf2 signaling pathway in PC12 cells[2][12].

-

Cell Culture and Treatment:

-

Culture PC12 cells in appropriate media and conditions.

-

Treat the cells with Cyclo(His-Pro) (e.g., 50 µM) for a specified duration (e.g., 24 hours).

-

In some experiments, subsequently expose the cells to an oxidative stressor (e.g., H2O2).

-

-

Nuclear and Cytosolic Fractionation:

-

Harvest the cells and lyse them using a hypotonic buffer to release cytosolic contents.

-

Centrifuge to pellet the nuclei.

-

Collect the supernatant as the cytosolic fraction.

-

Wash the nuclear pellet and then lyse it with a high-salt buffer to extract nuclear proteins.

-

-

Western Blot Analysis:

-

Determine the protein concentration of both the cytosolic and nuclear fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use loading controls (e.g., α-tubulin for cytosolic fraction and lamin B for nuclear fraction) to ensure equal protein loading.

-

In Vivo Anti-Inflammatory Assay

This protocol is based on the TPA-induced mouse ear edema model[11].

-

Animal Model:

-

Use a suitable strain of mice (e.g., CD-1).

-

Acclimatize the animals to the laboratory conditions before the experiment.

-

-

Treatment:

-

Dissolve 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable vehicle (e.g., acetone).

-

Apply a solution of Cyclo(His-Pro) (e.g., 1.8 mg/ear) topically to the right ear of the mice 30 minutes prior to the TPA application.

-

Apply the TPA solution to the right ear to induce inflammation.

-

The left ear can serve as a control.

-

-

Endpoint Measurement:

-

After a specified time (e.g., 4-6 hours), sacrifice the animals.

-

Excise a standard-sized punch biopsy from both the right and left ears.

-

Weigh the ear punches to determine the extent of edema.

-

The difference in weight between the right and left ear punches is a measure of the inflammatory edema.

-

-

Data Analysis:

-

Compare the degree of edema in the CHP-treated group with that of a vehicle-treated control group.

-

Use appropriate statistical tests to determine the significance of the anti-inflammatory effect.

-

Signaling Pathways and Experimental Workflows

Cyclo(histidyl-proline) Formation from TRH

The formation of CHP from its precursor, TRH, is a two-step process involving enzymatic cleavage followed by spontaneous cyclization.

Caption: Biosynthetic pathway of Cyclo(histidyl-proline) from TRH.

Nrf2/HO-1 Antioxidant Signaling Pathway Activation by Cyclo(histidyl-proline)

CHP exerts its antioxidant effects primarily through the activation of the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

Caption: Activation of the Nrf2/HO-1 pathway by Cyclo(histidyl-proline).

Inhibition of NF-κB Pro-inflammatory Signaling by Cyclo(histidyl-proline)

CHP demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression. This inhibition is often linked to its activation of the Nrf2 pathway.

Caption: Inhibition of the NF-κB pathway by Cyclo(histidyl-proline).

Experimental Workflow for Assessing Neuroprotective Effects

The following workflow outlines a typical in vitro experiment to evaluate the neuroprotective properties of Cyclo(histidyl-proline) against an oxidative stressor.

Caption: Workflow for in vitro neuroprotection assay of Cyclo(histidyl-proline).

Conclusion

Cyclo(histidyl-proline) has evolved from being known primarily as a TRH metabolite to a molecule of significant interest for its therapeutic potential. Its well-documented neuroprotective, antioxidant, and anti-inflammatory activities, mediated through key signaling pathways such as Nrf2 and NF-κB, make it a compelling candidate for further drug development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to design and conduct further investigations into the multifaceted roles of this intriguing cyclic dipeptide. Future research should continue to explore its precise molecular targets and expand its evaluation in preclinical models of various diseases.

References

- 1. Cyclo(His-Pro) up-regulates heme oxygenase 1 via activation of Nrf2-ARE signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific binding to adrenal particulate fraction of cyclo(histidyl-proline), a TRH metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.davidson.edu [bio.davidson.edu]

- 6. Kinetics and mechanism of the facile cyclization of histidyl-prolineamide to cyclo (His-Pro) in aqueous solution and the competitive influence of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Re-evaluation of histidyl-proline diketopiperazine [cyclo(His-Pro)] effects on food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Properties of histidyl-proline diketopiperazine [cyclo(His-Pro)] binding sites in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. - DKFZ [inrepo02.dkfz.de]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. glpbio.com [glpbio.com]

- 14. Synthesis, characterization, and anorectic testing of the four stereoisomers of cyclo(histidylproline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US5418218A - Histidyl-proline diketopiperazine (cyclo his-pro) a cns-active pharmacologic agent - Google Patents [patents.google.com]

Endogenous Sources and Synthesis of Cyclo(his-pro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(his-pro) (CHP), an endogenous cyclic dipeptide, has garnered significant attention for its diverse biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. Understanding its origins and biosynthetic pathways is crucial for elucidating its physiological roles and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the endogenous sources and synthesis of Cyclo(his-pro), detailing its formation from thyrotropin-releasing hormone (TRH) and exploring evidence for alternative biosynthetic routes. Detailed experimental protocols for the quantification and synthesis of Cyclo(his-pro) are provided, alongside visualizations of its key signaling pathways.

Endogenous Sources of Cyclo(his-pro)

Cyclo(his-pro) is ubiquitously distributed throughout the human body, with notable concentrations in the central nervous system (CNS) and the gastrointestinal tract.[1] It has been identified in the brain, spinal cord, blood, cerebrospinal fluid (CSF), and semen.[1][2] While a significant portion of endogenous Cyclo(his-pro) is derived from the metabolism of TRH, evidence suggests that not all of it can be accounted for by this pathway, hinting at the existence of de novo synthesis mechanisms.[3]

Thyrotropin-Releasing Hormone (TRH) Catabolism

The primary and most well-characterized source of endogenous Cyclo(his-pro) is the enzymatic degradation of thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2).[1][4] This process is initiated by the enzyme pyroglutamyl aminopeptidase , which cleaves the N-terminal pyroglutamic acid residue from TRH.[4][5] This cleavage results in the formation of the linear dipeptide histidyl-proline amide (His-Pro-NH2). Subsequently, His-Pro-NH2 undergoes a spontaneous, non-enzymatic, pH-dependent intramolecular cyclization to form the stable diketopiperazine structure of Cyclo(his-pro).[4][5] This cyclization occurs readily at physiological pH.[5]

De Novo Synthesis and Other Potential Sources

Several lines of evidence suggest that TRH is not the sole precursor of Cyclo(his-pro). The distribution and concentration of Cyclo(his-pro) in various tissues do not always correlate with the levels of TRH or pyroglutamyl aminopeptidase activity.[3] This has led to the hypothesis of alternative, de novo biosynthetic pathways. One proposed mechanism involves the direct processing of the TRH prohormone, prepro-TRH . This large precursor protein contains multiple copies of the TRH progenitor sequence (Gln-His-Pro-Gly) and could potentially be processed to yield Cyclo(his-pro) directly, independent of TRH formation.[3][6]

Dietary Sources

In addition to endogenous synthesis, Cyclo(his-pro) is also present in a variety of food sources and nutritional supplements.[7][8][9] It has been detected in protein-rich foods and can be absorbed from the gastrointestinal tract, contributing to circulating plasma levels.[7][10] This exogenous intake may supplement the endogenous pool and contribute to its overall physiological effects.

Quantitative Data on Cyclo(his-pro) Distribution

The concentration of Cyclo(his-pro) varies significantly across different tissues and biological fluids. The following tables summarize the reported quantitative data for human tissues.

| Biological Fluid | Mean Concentration (pg/mL) | Reference |

| Plasma | 829 ± 64 | [11] |

| Plasma (after 90 min at 25°C) | 1085 ± 34 | [11] |

| Gastrointestinal Tissue | Mean Concentration (pg/mg protein) | Reference |

| Stomach | 599 ± 102 | [12] |

| Esophagus | 127 ± 26 | [12] |

| Colon (biopsy) | 335 ± 30 | [12] |

Experimental Protocols

Quantification of Cyclo(his-pro)

Radioimmunoassay is a highly sensitive method for quantifying Cyclo(his-pro) in biological samples.[11]

Protocol:

-

Sample Collection and Handling: Collect plasma samples and immediately freeze them to prevent artefactual increases in Cyclo(his-pro) levels.[11]

-

Assay Procedure:

-

A direct RIA can be performed on unextracted plasma.[11]

-

The assay utilizes a specific antibody against Cyclo(his-pro) and a radiolabeled tracer, such as [3H]Cyclo(his-pro).

-

A standard curve is generated using known concentrations of unlabeled Cyclo(his-pro).

-

The concentration of Cyclo(his-pro) in the sample is determined by the degree of displacement of the radiolabeled tracer from the antibody.

-

-

Validation: The identity of the immunoreactivity should be confirmed by chromatographic methods like High-Pressure Liquid Chromatography (HPLC) to ensure it co-elutes with authentic Cyclo(his-pro).[11]

LC-MS/MS offers high specificity and sensitivity for the simultaneous quantification of multiple analytes, including Cyclo(his-pro).[13][14]

Protocol:

-

Sample Preparation:

-

Perform solid-phase extraction (SPE) to clean up and concentrate the sample.[15]

-

The choice of SPE sorbent and elution solvents should be optimized based on the hydrophobicity of Cyclo(his-pro).

-

-

LC Separation:

-

Utilize a reverse-phase column (e.g., C18) for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small percentage of an acid (e.g., formic acid) to improve peak shape.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[13]

-

Use Multiple Reaction Monitoring (MRM) for quantification, selecting the precursor ion ([M+H]+) and a characteristic product ion of Cyclo(his-pro).[13]

-

Optimize cone and collision energies for maximal signal intensity.[13]

-

Synthesis of Cyclo(his-pro)

Solid-phase peptide synthesis is a standard method for the chemical synthesis of peptides, including the linear precursor of Cyclo(his-pro).[16][17]

Protocol:

-

Resin Preparation: Start with a suitable solid support, such as a Rink amide resin, to obtain a C-terminally amidated peptide.[18]

-

Amino Acid Coupling:

-

Sequentially couple Fmoc-protected proline and histidine residues to the resin.

-

Use a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA.[16]

-

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.[16]

-

Cleavage from Resin: Once the dipeptide (His-Pro) is assembled, cleave it from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[17]

-

Cyclization: The linear His-Pro-NH2 dipeptide will spontaneously cyclize to form Cyclo(his-pro) under appropriate pH conditions (typically neutral to slightly basic).[4]

-

Purification: Purify the resulting Cyclo(his-pro) using reverse-phase HPLC.[16]

Signaling Pathways and Experimental Workflows

Biosynthesis of Cyclo(his-pro) from TRH

The primary endogenous pathway for Cyclo(his-pro) synthesis involves the catabolism of TRH.

Caption: Biosynthesis of Cyclo(his-pro) from TRH.

Cyclo(his-pro) Modulation of the Nrf2-NF-κB Signaling Pathway

Cyclo(his-pro) exerts its antioxidant and anti-inflammatory effects by modulating the Nrf2 and NF-κB signaling pathways.[2][19]

Caption: Cyclo(his-pro) signaling via Nrf2 and NF-κB.

Experimental Workflow for Studying Cyclo(his-pro) Effects

This workflow outlines the key steps for investigating the biological effects of Cyclo(his-pro) in a cell-based model.

Caption: Workflow for assessing Cyclo(his-pro) effects.

Conclusion

Cyclo(his-pro) is an endogenously produced cyclic dipeptide with a multifaceted biology. Its primary source is the catabolism of TRH, though evidence points towards additional de novo synthetic pathways. The presence of Cyclo(his-pro) in the diet further contributes to its systemic levels. The ability of Cyclo(his-pro) to modulate key signaling pathways, such as the Nrf2-NF-κB axis, underscores its potential as a therapeutic agent for conditions associated with oxidative stress and inflammation. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the synthesis, distribution, and functional roles of this intriguing molecule.

References

- 1. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropeptide-dopamine interactions. V. Cyclo(His-Pro) regulation of striatal dopamine transporter complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer | Encyclopedia MDPI [encyclopedia.pub]

- 7. Intraventricular administration of histidyl-proline-diketopiperazine [Cyclo(His-Pro)] suppresses prolactin secretion and synthesis: a possible role of Cyclo(His-Pro) as dopamine uptake blocker in rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Food contains the bioactive peptide, cyclo(His-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Radioimmunoassay of cyclo(His-Pro) in unextracted human plasma: report of a normal range and definition of factors critical for successful assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Distribution and characterization of cyclo (His-Pro)-like immunoreactivity in the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. lcms.cz [lcms.cz]

- 15. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. peptide.com [peptide.com]

- 18. chem.uci.edu [chem.uci.edu]

- 19. researchgate.net [researchgate.net]

The Multifaceted Roles of Cyclo(his-pro): A Deep Dive into its Biological Activities and Physiological Significance

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclo(his-pro) (CHP), an endogenous cyclic dipeptide, has emerged as a molecule of significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth overview of the physiological roles of CHP, focusing on its mechanisms of action, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction to Cyclo(his-pro)

Cyclo(his-pro) is a metabolite of thyrotropin-releasing hormone (TRH) and is also found in various food sources.[1] It is a stable cyclic dipeptide that can cross the blood-brain barrier, enabling it to exert its effects on the central nervous system.[2][3] Its biological activities are vast, ranging from neuroprotection and anti-inflammatory effects to metabolic regulation and potential anti-cancer properties.[4][5][6]

Key Biological Activities and Physiological Roles

Cyclo(his-pro) exhibits a wide array of biological effects, primarily centered around cellular protection and regulation of inflammatory and metabolic processes.

Neuroprotective Effects

CHP has demonstrated significant neuroprotective properties in various experimental models. It can counteract neuronal damage triggered by oxidative stress, excitotoxicity, and neuroinflammation.[4][7] These protective effects are largely attributed to its ability to modulate key signaling pathways involved in cellular defense and stress response.[4][7]

Anti-inflammatory and Antioxidant Activities

A cornerstone of CHP's biological activity is its potent anti-inflammatory and antioxidant function.[8] It achieves this by modulating the intricate balance between the Nrf2 and NF-κB signaling pathways.[4][9] CHP activates the Nrf2 pathway, which upregulates the expression of antioxidant enzymes, while simultaneously inhibiting the pro-inflammatory NF-κB pathway.[2][9] This dual action makes it a compelling candidate for mitigating inflammatory conditions.

Metabolic Regulation

Emerging evidence suggests a role for CHP in metabolic homeostasis. It has been shown to influence glucose metabolism and may act as a gut peptide involved in the entero-insular axis.[5] The oral administration of CHP, particularly in combination with zinc, has been reported to improve glycemic control in diabetic models, highlighting its potential in managing metabolic disorders.[5]

Anti-Cancer Potential

Preliminary studies have explored the anti-cancer properties of CHP. While it shows marginal growth inhibitory effects on some cancer cell lines, other proline-containing cyclic dipeptides have demonstrated more potent anti-cancer activity.[6] Further research is warranted to fully elucidate the potential of CHP and its analogs in oncology.

Signaling Pathways and Mechanisms of Action

The biological effects of Cyclo(his-pro) are underpinned by its interaction with fundamental cellular signaling pathways. The most well-characterized of these is the interplay between the Nrf2 and NF-κB pathways.

dot

Caption: Cyclo(his-pro) modulates the Nrf2 and NF-κB signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological effects of Cyclo(his-pro).

Table 1: In Vitro Efficacy of Cyclo(his-pro)

| Cell Line | Treatment/Assay | Concentration of Cyclo(his-pro) | Observed Effect | Reference |

| PC12 | Paraquat-induced toxicity | 50 µM | Inhibited NF-κB nuclear accumulation, decreased apoptosis.[10] | |

| PC12 | H₂O₂-induced oxidative stress | 50 µM | Increased nuclear translocation of Nrf2.[7] | |

| BV2 (murine microglial) | LPS stimulation | Not specified | Inhibition of pro-inflammatory response.[4] | |

| HT-29, HeLa, MCF-7 | Growth inhibition (SRB assay) | 10 mM | Marginal growth inhibitory effects.[6] |

Table 2: In Vivo Efficacy of Cyclo(his-pro)

| Animal Model | Treatment/Assay | Dosage of Cyclo(his-pro) | Observed Effect | Reference |

| Mice (C57BL/6) | TPA-induced ear edema | 1.8 mg/ear (topical) | Reduced ear edema.[10] | |

| Mice (C57BL/6) | LPS-induced neuroinflammation | 2.5 mg/kg (i.p.) | Reduced hepatic and cerebral TNF-α mRNA. |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on Cyclo(his-pro).

Cell Culture

-

PC12 Cells: This rat pheochromocytoma cell line is a common model for neuronal studies.

-

Medium: RPMI 1640 supplemented with 10% heat-inactivated horse serum, 5% fetal bovine serum, 2.0 mM L-glutamine, 4.5 g/L glucose, and 1.0 mM sodium pyruvate.[11]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[12]

-

Subculturing: Cells are grown in suspension and form clusters. To subculture, the cell suspension is centrifuged, and the pellet is resuspended in fresh medium. Cell clusters are broken up by gentle aspiration through a 22g needle.[11] Seeding density is typically between 5 x 10⁵ to 1 x 10⁶ viable cells/mL.[11]

-

dot

Caption: Workflow for the subculturing of PC12 cells.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Plate cells in a 96-well plate and incubate overnight.[14]

-

Treat cells with various concentrations of Cyclo(his-pro) and/or other compounds for the desired time (e.g., 72 hours).[14]

-

Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

-

NF-κB Nuclear Translocation Assay

This assay is used to determine the movement of the NF-κB transcription factor from the cytoplasm to the nucleus upon stimulation.

-

Method: Immunofluorescence microscopy.

-

Procedure:

-

Seed cells on coverslips in a culture plate.

-

Treat cells with stimuli (e.g., LPS) with or without pre-treatment with Cyclo(his-pro).

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Permeabilize the cells (e.g., with 0.2% Triton X-100).[3]

-

Block non-specific binding sites.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.[15]

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye such as DAPI.[3]

-

Visualize the cells using a fluorescence microscope and quantify the nuclear fluorescence intensity.

-

Western Blot for Nrf2 Activation

This technique is used to measure the levels of Nrf2 protein in nuclear extracts.

-

Procedure:

-

Treat cells with Cyclo(his-pro) for the desired time.

-

Prepare nuclear and cytosolic extracts from the cells.

-

Determine the protein concentration of the extracts (e.g., using a BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2.[7]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Use loading controls such as lamin B for the nuclear fraction and α-tubulin for the cytosolic fraction to ensure equal protein loading.[7]

-

In Vivo Models of Inflammation

-

TPA-Induced Mouse Ear Edema: A model for acute inflammation.

-

Procedure: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied topically to the ear of a mouse.[16][17] Cyclo(his-pro) is typically applied topically 30 minutes prior to the TPA application.[10] The degree of edema is measured after a specific time, often by weighing a punch biopsy of the ear.

-

-

LPS-Induced Neuroinflammation: A model to study the inflammatory response in the central nervous system.

-

Procedure: Lipopolysaccharide (LPS) from Gram-negative bacteria is administered to mice, usually via intraperitoneal (i.p.) injection.[18][19] Cyclo(his-pro) can be administered prior to and/or after the LPS injection. The inflammatory response in the brain is then assessed by measuring levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and markers of glial activation.[18]

-

Conclusion

Cyclo(his-pro) is a pleiotropic molecule with significant potential in the realms of neuroprotection, anti-inflammation, and metabolic regulation. Its ability to modulate the Nrf2-NF-κB signaling axis is a key mechanism underlying its beneficial effects. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the therapeutic applications of this intriguing cyclic dipeptide. As our understanding of its biological roles continues to expand, Cyclo(his-pro) may prove to be a valuable lead compound in the development of novel therapies for a range of human diseases.

References

- 1. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mpbio.com [mpbio.com]

- 7. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides [mdpi.com]

- 9. caspase3 assay [assay-protocol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. bcrj.org.br [bcrj.org.br]

- 12. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Modulation of mouse ear edema by cyclooxygenase and lipoxygenase inhibitors and other pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetic Properties of Cyclo(histidyl-proline)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(histidyl-proline) (CHP), an endogenous cyclic dipeptide, has garnered significant scientific interest due to its diverse biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the pharmacokinetic properties of CHP, encompassing its absorption, distribution, metabolism, and excretion (ADME). The document details experimental protocols for in vivo and in vitro studies, presents available pharmacokinetic data, and visualizes the key signaling pathways modulated by CHP. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of CHP as a potential therapeutic agent.

Introduction

Cyclo(histidyl-proline) (CHP) is a metabolite of thyrotropin-releasing hormone (TRH) and is also found in various foods.[1] It is a stable cyclic dipeptide that exhibits a range of biological effects, making it a molecule of interest for therapeutic development.[2] Understanding its pharmacokinetic profile is crucial for designing effective dosing regimens and predicting its in vivo behavior. This guide summarizes the current knowledge on the pharmacokinetics of CHP and the methodologies used for its study.

Pharmacokinetic Properties

The pharmacokinetic profile of a compound describes its journey through the body, which is often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).

Absorption

Cyclo(histidyl-proline) has been shown to be orally bioavailable. Studies in mice have demonstrated that following oral administration, radioactively labeled CHP appears in the blood, indicating its absorption from the gastrointestinal tract.[1]

Distribution

CHP is distributed to various tissues after absorption. A key characteristic of CHP is its ability to cross the blood-brain barrier (BBB), a critical feature for a neuroactive compound.[3] While the rate of entry into the central nervous system (CNS) is relatively slow, its long half-life in the blood allows for accumulation in the brain.[4]

Metabolism

CHP is noted for its high stability and resistance to enzymatic degradation, which contributes to its prolonged presence in the body.[4] This stability is a key advantage over its precursor, TRH, which has a very short half-life.[2]

Excretion

Information regarding the specific routes and rates of CHP excretion is limited in the currently available literature.

Data Presentation: Pharmacokinetic Parameters

| Parameter | Value | Species | Route of Administration | Reference |

| Oral Bioavailability | Orally absorbed | Mouse | Oral | [1] |

| Blood-Brain Barrier Permeability | Crosses the BBB | Mouse | Intravenous | [4] |

| Half-life (t½) | Long half-life in blood | Mouse | Intravenous | [4] |

| Metabolism | High enzymatic resistance | In vitro/In vivo | N/A | [4] |

Note: Specific values for Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), clearance, and volume of distribution are not sufficiently reported in the reviewed literature to be presented here.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the pharmacokinetic study of Cyclo(histidyl-proline).

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of CHP following intravenous and oral administration in rats.

Materials:

-

Cyclo(histidyl-proline) (CHP)

-

Vehicle (e.g., saline, 0.9% NaCl)

-

Male Sprague-Dawley rats (250-300 g)

-

Cannulas for intravenous administration and blood collection

-

Oral gavage needles

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

Freezer (-80°C)

Protocol:

-

Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.

-

Dosing:

-

Intravenous (IV) Administration: Dissolve CHP in the vehicle to the desired concentration. Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein or a surgically implanted cannula.

-

Oral (PO) Administration: Dissolve or suspend CHP in the vehicle. Administer a single dose (e.g., 10 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

Brain Tissue Homogenization

Objective: To prepare brain tissue homogenates for the quantification of CHP.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., RIPA buffer with protease inhibitors)

-

Mechanical homogenizer (e.g., Dounce homogenizer or bead beater)

-

Centrifuge

-

Microcentrifuge tubes

Protocol:

-

Tissue Collection: Euthanize the animal at the desired time point after CHP administration and perfuse with ice-cold saline to remove blood from the brain.

-

Homogenization: Dissect the brain and weigh it. Add ice-cold homogenization buffer (e.g., 1:4 w/v) and homogenize the tissue on ice until a uniform consistency is achieved.

-

Centrifugation: Centrifuge the homogenate (e.g., at 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the brain tissue lysate.

-

Sample Storage: Store the lysate at -80°C until analysis.

Quantification of CHP by Radioimmunoassay (RIA)

Objective: To measure the concentration of CHP in plasma and brain tissue samples.

Materials:

-

Anti-CHP antibody

-

Radiolabeled CHP (e.g., ¹²⁵I-CHP or ³H-CHP)

-

CHP standards

-

Assay buffer

-

Separation agent (e.g., charcoal-dextran or second antibody)

-

Gamma counter or liquid scintillation counter

Protocol:

-

Standard Curve Preparation: Prepare a series of CHP standards of known concentrations in the assay buffer.

-

Assay Setup: In assay tubes, add the standard or sample, the anti-CHP antibody, and the radiolabeled CHP.

-

Incubation: Incubate the tubes (e.g., overnight at 4°C) to allow for competitive binding between the labeled and unlabeled CHP for the antibody.

-

Separation: Add the separation agent to separate the antibody-bound CHP from the free CHP. Centrifuge the tubes and decant the supernatant or pellet depending on the separation method.

-

Counting: Measure the radioactivity in the bound or free fraction using a gamma or scintillation counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the CHP standards. Determine the concentration of CHP in the samples by interpolating their binding percentages from the standard curve.

Quantification of CHP by High-Performance Liquid Chromatography (HPLC)

Objective: To measure the concentration of CHP in plasma and brain tissue samples.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile phase (e.g., a mixture of acetonitrile and water with a modifying agent like trifluoroacetic acid)

-

CHP standards

-

Sample preparation reagents (e.g., protein precipitation agents like acetonitrile or methanol)

Protocol:

-

Sample Preparation:

-

Plasma: Precipitate proteins by adding a solvent like acetonitrile (e.g., 1:3 v/v), vortexing, and centrifuging. Collect the supernatant.

-

Brain Homogenate: Use a similar protein precipitation method as for plasma.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% trifluoroacetic acid. The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 210 nm.

-

-

Analysis: Inject the prepared samples and standards into the HPLC system.

-

Quantification: Identify and quantify the CHP peak based on its retention time and peak area compared to the standards.

Signaling Pathways and Experimental Workflows

Cyclo(histidyl-proline) has been shown to modulate key signaling pathways involved in cellular stress response and inflammation, primarily the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

CHP activates the Nrf2 signaling pathway, a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon stimulation by CHP, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.

NF-κB Signaling Pathway

CHP has been shown to suppress the pro-inflammatory NF-κB signaling pathway. This is, in part, mediated by its activation of the Nrf2 pathway, which can inhibit NF-κB. NF-κB is normally held inactive in the cytoplasm by IκB. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate inflammatory gene expression.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of Cyclo(histidyl-proline).

References

- 1. Relationship between plasma cyclo (His-Pro), a neuropeptide common to processed protein-rich food, and C-peptide/insulin molar ratio in obese women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histidyl-proline diketopiperazine: its biological role as a regulatory peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. dovepress.com [dovepress.com]

Cyclo(his-pro): A Comprehensive Technical Guide on its Role in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(his-pro) (CHP), an endogenous cyclic dipeptide, has emerged as a significant modulator of central nervous system (CNS) function. Structurally derived from the metabolism of Thyrotropin-Releasing Hormone (TRH) or synthesized de novo, CHP readily crosses the blood-brain barrier and exerts pleiotropic effects, including neuroprotection, anti-inflammatory, and antioxidant activities. Its primary mechanism of action involves the modulation of the Nrf2-NF-κB signaling axis, a critical pathway in cellular stress responses. This technical guide provides an in-depth overview of the chemistry, biosynthesis, and multifaceted role of Cyclo(his-pro) in the CNS. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways, offering a valuable resource for researchers and professionals in neuroscience and drug development.

Introduction

Cyclo(his-pro), also known as histidyl-proline diketopiperazine, is a cyclic dipeptide ubiquitously present in the central nervous system and various peripheral tissues.[1][2][3] Initially identified as a metabolite of TRH, it is now understood that a significant portion of CHP is synthesized independently.[3] Its ability to cross the blood-brain barrier allows it to exert direct effects on the CNS.[1][4] The neuroprotective properties of CHP are of particular interest, with studies demonstrating its efficacy in models of oxidative stress and neuroinflammation, positioning it as a potential therapeutic agent for neurodegenerative diseases.[1][5]

Chemistry and Biosynthesis

Cyclo(his-pro) is formed through the cyclization of the dipeptide histidyl-proline. This process can occur non-enzymatically from the TRH metabolite, His-Pro-NH2.[3][6] The cyclic structure of CHP confers significant stability against enzymatic degradation, contributing to its biological activity.[5]

Core Mechanisms of Action in the CNS

The primary neuroprotective effects of Cyclo(his-pro) are attributed to its potent anti-inflammatory and antioxidant properties, which are mediated through the modulation of the Nrf2-NF-κB signaling pathway.

Antioxidant Effects via Nrf2 Activation

Cyclo(his-pro) is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[7] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon activation by CHP, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[7] This upregulation of the endogenous antioxidant defense system helps to mitigate oxidative stress, a key pathological feature in many neurodegenerative diseases.[1]

Anti-inflammatory Effects via NF-κB Inhibition

Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the inflammatory response. Cyclo(his-pro) has been shown to inhibit the activation and nuclear translocation of NF-κB.[7] By doing so, CHP downregulates the expression of pro-inflammatory cytokines and enzymes, thereby attenuating neuroinflammatory processes that contribute to neuronal damage.[1][5]

Interaction with Dopaminergic Systems

Cyclo(his-pro) has been shown to modulate dopaminergic neurotransmission. It can inhibit the uptake of dopamine by the dopamine transporter (DAT), although its primary site of action may be distinct from the mazindol-binding site on the transporter complex.[8] Chronic administration of CHP has been observed to alter the properties of the dopamine transporter complex in the striatum.[8]

Quantitative Data

The following table summarizes key quantitative data for Cyclo(his-pro) from various studies. This information is crucial for designing experiments and understanding the potency of CHP in different biological contexts.

| Parameter | Value | System/Assay | Reference |

| IC50 | ~200 µM | GAPC1 (Glyceraldehyde-3-phosphate dehydrogenase) Inhibition | [9] |

| Binding Affinity (Kd) | ~40 µM | GAPC1 | [9] |

| Maximal Inhibition | 30% | Dopamine Uptake in Striatal Synaptosomes | [8] |

| Effective Concentration | 10 nM | For maximal inhibition of dopamine uptake | [8] |

| Effective Concentration | 50 µM | For Nrf2 activation and NF-κB inhibition in PC12 cells | [10] |

| Effective Concentration | 50-200 µM | For anti-inflammatory effects in microglial cells | [7] |

Signaling Pathways and Experimental Workflows

Cyclo(his-pro) Signaling Pathway

The following diagram illustrates the core signaling pathway of Cyclo(his-pro) in a neuron, highlighting its influence on the Nrf2 and NF-κB pathways.

Experimental Workflow for Assessing Neuroprotection

The following diagram outlines a typical experimental workflow to assess the neuroprotective effects of Cyclo(his-pro) in an in vitro model of neurotoxicity.

Experimental Protocols

This section provides an overview of key experimental protocols used to study the effects of Cyclo(his-pro) in the CNS.

In Vitro Neuroprotection Assay

-

Objective: To determine the protective effect of Cyclo(his-pro) against a neurotoxic insult in a neuronal cell line (e.g., PC12 or SH-SY5Y).

-

Methodology:

-

Cell Culture: Plate neuronal cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with varying concentrations of Cyclo(his-pro) (e.g., 1-100 µM) for a specified period (e.g., 24 hours).

-

Induction of Toxicity: Introduce a neurotoxic agent such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or lipopolysaccharide (LPS) at a pre-determined toxic concentration.

-

Incubation: Incubate the cells for a further period (e.g., 24 hours).

-

Assessment:

-

Cell Viability: Measure cell viability using assays such as MTT or LDH release.

-

Apoptosis: Quantify apoptotic cells using methods like caspase-3 activity assays or TUNEL staining.

-

Oxidative Stress: Measure intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCF-DA.

-

-

Nrf2 Activation Assay in Astrocytes

-

Objective: To investigate the ability of Cyclo(his-pro) to activate the Nrf2 pathway in astrocytes.

-

Methodology:

-

Cell Culture: Culture primary astrocytes or an astrocyte cell line.

-

Treatment: Treat the cells with Cyclo(his-pro) (e.g., 50 µM) for various time points.

-

Cell Lysis and Protein Extraction: Lyse the cells and separate nuclear and cytoplasmic fractions.

-

Western Blot Analysis: Perform Western blotting to detect the levels of Nrf2 in the nuclear fraction and Keap1 in the cytoplasmic fraction. Also, probe for downstream targets of Nrf2, such as HO-1.

-

Quantitative PCR (qPCR): Extract RNA and perform qPCR to measure the mRNA levels of Nrf2 target genes.

-

NQO1 Activity Assay: Measure the enzymatic activity of NAD(P)H quinone dehydrogenase 1 (NQO1), a direct Nrf2 transcriptional target, as an indirect measure of Nrf2 activity.[11]

-

In Vivo Microdialysis in Rodents

-

Objective: To measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of a freely moving rodent following Cyclo(his-pro) administration.

-

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum) of an anesthetized rat or mouse.[12][13][14]

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Collect baseline dialysate samples to establish basal neurotransmitter levels.

-

Drug Administration: Administer Cyclo(his-pro) systemically (e.g., intraperitoneally or intravenously) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.[15][16]

-

LPS-Induced Neuroinflammation Model in Mice

-

Objective: To evaluate the anti-inflammatory effects of Cyclo(his-pro) in a mouse model of neuroinflammation.

-

Methodology:

-

Animal Model: Use adult mice (e.g., C57BL/6).

-

Drug Administration: Administer Cyclo(his-pro) (e.g., via oral gavage or intraperitoneal injection) for a specified period.

-

Induction of Neuroinflammation: Induce systemic inflammation by a single intraperitoneal injection of LPS (e.g., 0.5-5 mg/kg).[17][18][19][20]

-

Tissue Collection: At a designated time point after LPS injection (e.g., 24 hours), euthanize the animals and collect brain tissue.

-

Analysis:

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA or qPCR.

-

Immunohistochemistry: Perform immunohistochemical staining of brain sections to assess microglial and astrocyte activation (e.g., using Iba1 and GFAP markers, respectively).

-

Western Blot Analysis: Analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) in brain tissue lysates.

-

-

Conclusion and Future Directions

Cyclo(his-pro) is a promising endogenous molecule with significant therapeutic potential for a range of CNS disorders characterized by oxidative stress and neuroinflammation. Its ability to modulate the Nrf2-NF-κB signaling axis provides a robust mechanism for its neuroprotective effects. The data and protocols presented in this guide offer a solid foundation for further research into the pharmacological applications of CHP.

Future research should focus on:

-

Elucidating specific receptor targets: While the downstream signaling is well-characterized, the primary receptor(s) for Cyclo(his-pro) in the CNS remain to be definitively identified.

-

Comprehensive pharmacokinetic and pharmacodynamic studies: More detailed studies are needed to optimize dosing and delivery strategies for potential therapeutic applications.

-

Evaluation in a wider range of neurodegenerative disease models: The efficacy of Cyclo(his-pro) should be tested in more complex and chronic animal models of diseases such as Alzheimer's and Parkinson's disease.

-

Development of novel analogs: The stable cyclic structure of CHP makes it an attractive scaffold for the development of more potent and specific analogs with improved therapeutic profiles.

By addressing these key areas, the full therapeutic potential of Cyclo(his-pro) as a novel treatment for neurological disorders can be realized.

References

- 1. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Cyclo(His-Pro) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioactively iodinated cyclo(His-Pro) crosses the blood-brain barrier and reverses ethanol-induced narcosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Neuropeptide-dopamine interactions. V. Cyclo(His-Pro) regulation of striatal dopamine transporter complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Basal activation of astrocytic Nrf2 in neuronal culture media: Challenges and implications for neuron-astrocyte modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]

Investigating the Neuroprotective Effects of Cyclo(his-pro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(his-pro) (CHP), an endogenous cyclic dipeptide, has emerged as a promising neuroprotective agent with therapeutic potential for a range of neurological disorders. This technical guide provides an in-depth overview of the core mechanisms underlying its neuroprotective effects, focusing on its modulation of key signaling pathways involved in oxidative stress and inflammation. Detailed experimental protocols for in vitro and in vivo investigations are presented, alongside a comprehensive summary of quantitative data from published studies. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic applications of Cyclo(his-pro).

Introduction

Cyclo(his-pro) is a stable cyclic dipeptide derived from the cleavage of thyrotropin-releasing hormone (TRH).[1][2] Unlike its precursor, CHP exhibits greater stability and can readily cross the blood-brain barrier, making it an attractive candidate for targeting central nervous system (CNS) pathologies.[1][2][3] A growing body of evidence highlights the neuroprotective properties of CHP, which are primarily attributed to its ability to mitigate oxidative stress, reduce inflammation, and inhibit apoptotic cell death.[3][4] These effects are mediated through the intricate regulation of cellular signaling pathways, most notably the Nrf2 and NF-κB pathways.[2][5][6] This guide will delve into the molecular mechanisms of CHP's action and provide practical guidance for its investigation.

Core Mechanisms of Neuroprotection

The neuroprotective effects of Cyclo(his-pro) are multifaceted, primarily revolving around its ability to modulate two critical signaling pathways: the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes.

Cyclo(his-pro) has been shown to be a potent activator of the Nrf2 pathway.[4] By promoting the nuclear translocation of Nrf2, CHP upregulates the expression of a battery of protective genes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase (GCL), and various glutathione S-transferases (GSTs).[6] The induction of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles, thereby protecting neurons from oxidative damage.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-1β, as well as enzymes such as iNOS and COX-2.

Cyclo(his-pro) exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][6] It has been demonstrated that CHP can prevent the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators.[6] This inhibitory effect on NF-κB contributes significantly to the neuroprotective properties of CHP by reducing detrimental neuroinflammation.

Quantitative Data Summary

The neuroprotective effects of Cyclo(his-pro) have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.

In Vitro Studies

| Cell Line | Stressor | CHP Concentration | Measured Parameter | Result | Reference |

| PC12 | H₂O₂ (100 µM) | 50 µM | Cell Viability (MTT) | Increased viability compared to H₂O₂ alone | [4] |

| RINm5F | Streptozotocin (STZ) (2 mM) | Not Specified | Nitric Oxide (NO) Production | 2.3-fold reduction | Not Specified |

| RINm5F | Streptozotocin (STZ) (2 mM) | Not Specified | Lipid Peroxidation | 1.9-fold reduction | Not Specified |

| SH-SY5Y | MPP+ (0.5 mM) | 2.5-100 µg/ml | Cell Viability (MTT) | Dose-dependent increase in viability | [7] |

In Vivo Studies

| Animal Model | Condition | CHP Administration | Measured Parameter | Result | Reference |

| Mouse | TPA-induced Ear Edema | 1.8 mg/ear (topical) | Edema | Reduction in ear edema | [3] |

| Mouse | LPS-induced Neuroinflammation | Systemic administration | TNF-α expression (hepatic and cerebral) | Down-regulation | [5] |

| Rat | Pancreatic Islets | Not Applicable (endogenous) | CHP Concentration | 2023 pg/mg protein | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Cyclo(his-pro)'s neuroprotective effects.

In Vitro Experimental Workflow

References

- 1. TPA-induced mouse ear edema model [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Terpenoids and Flavonoids Isolated from Baccharis conferta Kunth on TPA-Induced Ear Edema in Mice [mdpi.com]

- 6. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TPA induced ear oedema: Significance and symbolism [wisdomlib.org]

- 8. Histidyl-proline diketopiperazine cyclo (His-Pro): identification and characterization in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Cyclo(his-pro) for Research Applications: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the synthesis of Cyclo(his-pro), a cyclic dipeptide with significant biological activity. This guide is intended to assist researchers in the fields of medicinal chemistry, pharmacology, and drug development in the efficient and reliable production of this compound for investigational purposes.

Introduction

Cyclo(his-pro), also known as histidyl-proline diketopiperazine, is an endogenous cyclic dipeptide found in various mammalian tissues, including the central nervous system.[1][2] It is a metabolite of thyrotropin-releasing hormone (TRH) and has garnered considerable interest due to its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and antioxidant effects.[3][4] These activities are primarily mediated through the modulation of key signaling pathways, such as the activation of the Nrf2 antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway.[5][6][7][8] The therapeutic potential of Cyclo(his-pro) in neurodegenerative diseases and other inflammatory conditions makes its efficient synthesis a critical aspect of ongoing research.

This guide outlines three primary methods for the synthesis of Cyclo(his-pro): solution-phase synthesis, solid-phase peptide synthesis (SPPS), and a high-yield high-pressure/temperature-assisted method. Detailed protocols, characterization data, and purification techniques are provided to enable researchers to select and implement the most suitable method for their specific needs.

Data Presentation

A summary of the key quantitative data associated with different synthesis and characterization methods for Cyclo(his-pro) is presented below.

| Parameter | Method | Result | Reference |

| Synthesis Yield | High-Pressure/Temperature Assisted Cyclization | 91.35% | [6] |

| Solution-Phase Synthesis (Linear Precursor) | 99% (for N-Boc-L-Pro-OH) | [9] | |

| Solid-Phase Peptide Synthesis (General) | Typically 85-95% (for acetylated dipeptides) | [10] | |

| Characterization | ¹H NMR (300 MHz, CD₃OD) | δ 8.84 (s, 1H), 7.44 (s, 1H), 4.76 (dd, J = 8.0, 5.5 Hz, 1H), 4.37 (dd, J = 8.0, 6.3 Hz, 1H), 3.46–3.30 (m, 2H), 3.26–3.11 (m, 1H), 2.55–2.38 (m, 1H), 2.15–1.97 (m, 3H) | [11] |

| ¹³C NMR (75 MHz, CD₃OD) | δ 168.40, 133.56, 129.33, 117.24, 59.72, 52.40, 46.00, 29.48, 26.73, 23.51 | [11] | |

| Mass Spectrometry (ESI-MS) | m/z 235.1193 [M+H]⁺ | [6] | |

| Purity | RP-HPLC | >95% achievable | [12] |

Experimental Protocols

Method 1: Solution-Phase Synthesis

This method involves the synthesis of the linear dipeptide precursor, L-prolyl-L-histidine, followed by cyclization.

Protocol 1.1: Synthesis of N-Boc-L-prolyl-L-histidine methyl ester

-

Protection of L-Proline:

-

Dissolve L-proline (1.2 g, 10.42 mmol) in a mixture of aqueous NaOH (1M, 20 mL) and tetrahydrofuran (THF, 5 mL) at 0°C.

-

Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.13 g, 10.42 mmol) in THF (10 mL) dropwise.

-

Stir the mixture at 0°C for 30 minutes and then overnight at room temperature.

-

Remove THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH ≈ 2 with aqueous KHSO₄ (1 M).

-

Extract the aqueous solution with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with brine (30 mL), dry over Na₂SO₄, and concentrate under vacuum to yield N-Boc-L-proline as a white solid (yield: ~99%).[9]

-

-

Coupling of N-Boc-L-proline and L-histidine methyl ester:

-

To a solution of N-Boc-L-proline (200.00 mg, 0.93 mmol) in DMF (3.0 mL) at 0°C, add diisopropylethylamine (DIPEA) (0.18 mL, 1.02 mmol) and TBTU (328.48 mg, 1.02 mmol).

-

Stir for 20 minutes at 0°C.

-

Add a solution of L-histidine methyl ester dihydrochloride (225.15 mg, 0.93 mmol) and DIPEA (0.32 mL, 1.86 mmol) in DMF (3 mL).

-

Stir the reaction mixture overnight at room temperature.

-

Remove the solvent under vacuum and dissolve the residue in dichloromethane (10 mL).

-

Wash the organic phase sequentially with 10% aqueous NaHCO₃ (5 mL) and brine (5 mL).

-

Dry the organic layer over Na₂SO₄ and concentrate under vacuum to obtain N-Boc-L-prolyl-L-histidine methyl ester.[9][13]

-

Protocol 1.2: Deprotection and Cyclization to Cyclo(his-pro)

-

Boc Deprotection:

-

Dissolve the N-Boc-L-prolyl-L-histidine methyl ester in a solution of 4 M HCl in dioxane or trifluoroacetic acid (TFA).

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Evaporate the solvent to obtain the linear dipeptide methyl ester hydrochloride.

-

-

Cyclization under Reflux:

-

Dissolve the linear dipeptide methyl ester hydrochloride in a high-boiling point solvent such as toluene or xylene.

-

Add a non-nucleophilic base like triethylamine (TEA) or DIPEA to neutralize the hydrochloride and facilitate cyclization.

-

Reflux the mixture for 12-24 hours. The progress of the cyclization can be monitored by TLC or HPLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or preparative HPLC.

-

Method 2: Solid-Phase Peptide Synthesis (SPPS)

This method offers the advantage of simplified purification by anchoring the growing peptide chain to a solid support.

Protocol 2.1: General SPPS Workflow for Cyclo(his-pro)

-

Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (DCM).

-

First Amino Acid Attachment: Attach Fmoc-His(Trt)-OH to the resin using DIPEA in DCM.

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple Fmoc-Pro-OH using a coupling agent such as HBTU/HOBt or HATU in the presence of DIPEA in DMF.

-

Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

-

Cleavage and Cyclization:

-

Cleave the dipeptide from the resin using a mild acid solution (e.g., TFA/TIPS/H₂O cocktail).

-